molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

Número de catálogo B6629797
Peso molecular: 232.28 g/mol
Clave InChI: JSSGPUHBQOHHMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide, also known as CMPD 101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.

Mecanismo De Acción

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 is a selective inhibitor of CK1δ, which belongs to the family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves binding to the ATP-binding site of CK1δ and preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ, such as the phosphorylation of β-catenin in the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 depend on the specific cellular context and the downstream signaling pathways that are regulated by CK1δ. In cancer, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of the disease. In circadian rhythm disorders, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has several advantages as a tool compound for studying CK1δ signaling pathways. It is a highly selective inhibitor of CK1δ, with no significant activity against other protein kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has some limitations as well. It has a relatively short half-life in vivo, which limits its efficacy in animal models. It also has some off-target effects at high concentrations, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research on 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential therapeutic applications. One direction is to explore the use of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 in combination with other drugs for cancer therapy, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy in some preclinical studies. Another direction is to investigate the potential of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 for the treatment of circadian rhythm disorders, as it has been shown to alter circadian rhythm in animal models. Finally, further studies are needed to understand the long-term effects of CK1δ inhibition by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential side effects in humans.

Métodos De Síntesis

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves several steps, starting with the reaction of 3-cyanopyridine with tert-butylamine to form 3-tert-butylamino-pyridine. This intermediate is then treated with trifluoroacetic acid to remove the tert-butyl group, followed by reaction with 2,2,2-trimethylpropionyl chloride to yield the final product, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

Aplicaciones Científicas De Investigación

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and circadian rhythm disorders. In cancer, CK1δ has been shown to promote tumor growth and survival, and inhibition of CK1δ activity by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines. In Alzheimer's disease, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of the disease. Inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorders, CK1δ plays a crucial role in regulating the circadian clock, and inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

Propiedades

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.